molecular formula C16H9FN2OS2 B11436430 3-(2-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

3-(2-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11436430
M. Wt: 328.4 g/mol
InChI Key: PVMUHAPKRRLZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a complex heterocyclic compound that belongs to the thiazoloquinazolinone family. This compound is known for its unique structural arrangement and potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorophenyl group and a thiazoloquinazolinone core makes it an interesting subject for research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 3-(2-fluorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one can be achieved through a multicomponent reaction involving substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones. This reaction is typically carried out under microwave irradiation, which provides a rapid and efficient method for synthesizing the compound . The reaction conditions include the use of an acid catalyst and a solvent such as ethanol, with the reaction temperature maintained at around 150°C . This method offers high yields and is considered environmentally friendly due to the use of green solvents and mild reaction conditions.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens (such as bromine and iodine), chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride .

Scientific Research Applications

It has been found to act as a fluorogenic receptor for the selective detection of mercury and hydrogen bisulfate ions in aqueous media . The unique structural arrangement of the compound allows it to interact with these ions, resulting in changes in fluorescence and absorption spectra. This property makes it a valuable tool for environmental monitoring and analytical chemistry. Additionally, the compound’s potential biological activities, such as cytotoxicity against cancer cells and antibacterial properties, have been explored, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound’s fluorogenic properties are attributed to its ability to form hydrogen-bonded complexes with hydrogen bisulfate ions and coordinate complexes with mercury ions . These interactions enhance the compound’s fluorescence signal, allowing for the sensitive detection of these ions. In biological systems, the compound’s cytotoxic effects are believed to result from its ability to interfere with cellular processes, leading to cell death .

Properties

Molecular Formula

C16H9FN2OS2

Molecular Weight

328.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C16H9FN2OS2/c17-11-7-3-1-5-9(11)13-14-18-15(20)10-6-2-4-8-12(10)19(14)16(21)22-13/h1-8H,(H,18,20)

InChI Key

PVMUHAPKRRLZIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.